molecular formula C22H20N2O2S B495027 2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1'-biphenyl]-2-ylacetamide

2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1'-biphenyl]-2-ylacetamide

Cat. No.: B495027
M. Wt: 376.5g/mol
InChI Key: PZPKFQQVYURFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1’-biphenyl]-2-ylacetamide is a complex organic compound with a unique structure that includes an anilino group, a biphenyl group, and a sulfanyl linkage.

Chemical Reactions Analysis

2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1’-biphenyl]-2-ylacetamide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1’-biphenyl]-2-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1’-biphenyl]-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1’-biphenyl]-2-ylacetamide can be compared with similar compounds such as:

The uniqueness of 2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1’-biphenyl]-2-ylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5g/mol

IUPAC Name

2-[2-oxo-2-(2-phenylanilino)ethyl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C22H20N2O2S/c25-21(23-18-11-5-2-6-12-18)15-27-16-22(26)24-20-14-8-7-13-19(20)17-9-3-1-4-10-17/h1-14H,15-16H2,(H,23,25)(H,24,26)

InChI Key

PZPKFQQVYURFJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSCC(=O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSCC(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.